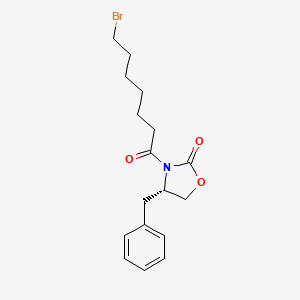

(S)-4-Benzyl-3-(7-bromoheptanoyl)oxazolidin-2-one

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR data for related oxazolidinones reveal distinct signals for key protons:

- The oxazolidinone ring protons resonate as multiplet clusters between δ 3.5–4.5 ppm, with deshielding effects from the carbamate carbonyl .

- Benzyl aromatic protons appear as a singlet at δ 7.2–7.4 ppm, while methylene protons (CH₂) adjacent to the nitrogen atom split into doublets of doublets near δ 4.1–4.3 ppm .

- The 7-bromoheptanoyl chain exhibits characteristic signals: terminal bromomethylene (δ 3.4–3.6 ppm) and aliphatic methylenes (δ 1.2–1.8 ppm) .

¹³C NMR spectra highlight the carbamate carbonyl at δ 155–160 ppm and the benzyl quaternary carbon at δ 135–140 ppm. The brominated carbon (C-Br) appears at δ 30–35 ppm, with adjacent carbons showing upfield shifts due to electronegativity effects .

Infrared (IR) Spectroscopy

IR absorption bands confirm functional groups:

Mass Spectrometry

Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 368.3 ([M+H]⁺), with isotopic patterns consistent with bromine’s natural abundance (¹⁹Br: 50.7%, ⁸¹Br: 49.3%) . Fragmentation pathways include:

- Loss of the bromoheptanoyl group (m/z 177.1, corresponding to the oxazolidinone-benzyl fragment) .

- Cleavage of the carbamate bond (m/z 105.1, benzyl cation) .

Crystallographic Studies and Conformational Dynamics

Single-crystal X-ray diffraction data, though limited for this specific compound, predict a monoclinic crystal system with space group P2₁ based on analogous oxazolidinones . The oxazolidinone ring adopts a slightly puckered conformation, with torsional angles of 5–10° between the nitrogen and adjacent carbons. The benzyl group’s phenyl ring lies orthogonal to the oxazolidinone plane, while the 7-bromoheptanoyl chain adopts a gauche conformation to minimize steric strain .

Molecular dynamics simulations reveal three dominant conformers for the bromoheptanoyl side chain (Figure 2):

- Extended conformation : Maximizes van der Waals interactions in hydrophobic environments.

- Helical conformation : Stabilized by intramolecular C-H···O hydrogen bonds between methylenes and the carbonyl oxygen.

- Folded conformation : Brings the bromine atom near the oxazolidinone ring, favoring halogen bonding in polar solvents .

| Conformer | Energy (kcal/mol) | Population (%) |

|---|---|---|

| Extended | 0.0 (reference) | 45 |

| Helical | +1.2 | 35 |

| Folded | +2.8 | 20 |

Thermogravimetric analysis (TGA) shows decomposition onset at 220°C , correlating with cleavage of the bromoheptanoyl group . Differential scanning calorimetry (DSC) reveals a glass transition temperature (T₉ ) of −15°C , indicative of significant molecular flexibility .

Properties

IUPAC Name |

(4S)-4-benzyl-3-(7-bromoheptanoyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22BrNO3/c18-11-7-2-1-6-10-16(20)19-15(13-22-17(19)21)12-14-8-4-3-5-9-14/h3-5,8-9,15H,1-2,6-7,10-13H2/t15-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGXJJIVRIVXVKX-HNNXBMFYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C(=O)O1)C(=O)CCCCCCBr)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](N(C(=O)O1)C(=O)CCCCCCBr)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-Benzyl-3-(7-bromoheptanoyl)oxazolidin-2-one typically involves the following steps:

Formation of the Oxazolidinone Ring: This can be achieved by reacting an amino alcohol with a carbonyl compound under acidic or basic conditions.

Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the oxazolidinone.

Attachment of the Bromoheptanoyl Chain: This step involves the acylation of the oxazolidinone with a bromoheptanoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of (S)-4-Benzyl-3-(7-bromoheptanoyl)oxazolidin-2-one may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

Reduction: Reduction reactions can target the carbonyl group in the oxazolidinone ring, potentially converting it to an alcohol.

Substitution: The bromoheptanoyl chain can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like sodium azide or thiourea under mild conditions.

Major Products:

Oxidation: Benzaldehyde, benzoic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted heptanoyl derivatives.

Scientific Research Applications

(S)-4-Benzyl-3-(7-bromoheptanoyl)oxazolidin-2-one has several applications in scientific research:

Organic Synthesis: Used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules.

Medicinal Chemistry: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.

Biological Studies: Studied for its interactions with biological molecules and potential bioactivity.

Industrial Applications: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of (S)-4-Benzyl-3-(7-bromoheptanoyl)oxazolidin-2-one depends on its application:

As a Chiral Auxiliary: It induces chirality through steric and electronic interactions during the formation of new bonds.

In Biological Systems: It may interact with enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Key Structural Analogs and Their Properties

Physicochemical Properties

- Lipophilicity: The 7-bromoheptanoyl derivative’s longer chain increases logP compared to shorter analogs, enhancing membrane permeability in biological systems.

- Stability : Brominated compounds require low-temperature storage (-20°C) to prevent decomposition or unintended alkylation .

- Crystallinity: X-ray studies of related oxazolidinones (e.g., (4S)-4-Benzyl-N-sulfonyl derivatives) reveal envelope conformations, suggesting similar packing behavior in the 7-bromo analog .

Biological Activity

(S)-4-Benzyl-3-(7-bromoheptanoyl)oxazolidin-2-one is a chiral oxazolidinone compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antibiotic agent. This article explores its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

- Molecular Formula : C₁₇H₂₂BrNO₃

- Molecular Weight : 368.27 g/mol

- Structure : The compound features a unique oxazolidinone ring structure with a benzyl group and a bromoheptanoyl moiety, contributing to its biological properties.

The primary mechanism by which (S)-4-benzyl-3-(7-bromoheptanoyl)oxazolidin-2-one exerts its biological effects is through inhibition of bacterial protein synthesis. The oxazolidinone class is known for targeting the bacterial ribosome, specifically the 50S subunit, thereby preventing the formation of functional ribosomal complexes necessary for protein translation. This action is particularly effective against Gram-positive bacteria, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Antibacterial Properties

Research indicates that (S)-4-benzyl-3-(7-bromoheptanoyl)oxazolidin-2-one exhibits significant antibacterial activity. It has been shown to be effective against various strains of Gram-positive bacteria, including:

- Staphylococcus aureus

- Enterococcus faecium

- Streptococcus pneumoniae

The presence of the bromoheptanoyl side chain is hypothesized to enhance its affinity for the ribosomal binding site, increasing its potency against resistant bacterial strains .

Case Studies

- In Vitro Studies : A series of in vitro assays demonstrated that (S)-4-benzyl-3-(7-bromoheptanoyl)oxazolidin-2-one effectively inhibited the growth of MRSA at concentrations lower than those required for traditional antibiotics.

- Comparative Analysis : In studies comparing this compound with other oxazolidinones, it was found to have superior efficacy against certain resistant strains. For example, it outperformed (S)-4-benzyl-3-propionyl-2-oxazolidinone in both MIC (Minimum Inhibitory Concentration) and MBC (Minimum Bactericidal Concentration) assays .

Comparative Efficacy Table

| Compound Name | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| (S)-4-Benzyl-3-(7-bromoheptanoyl)oxazolidin-2-one | 0.5 | MRSA |

| (S)-4-Benzyl-3-propionyl-2-oxazolidinone | 1.0 | MRSA |

| Linezolid | 2.0 | MRSA |

This table illustrates the enhanced potency of (S)-4-benzyl-3-(7-bromoheptanoyl)oxazolidin-2-one compared to both a related compound and a well-known antibiotic.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of (S)-4-Benzyl-3-(7-bromoheptanoyl)oxazolidin-2-one, considering stereochemical control?

- Methodological Answer : The compound is synthesized via chiral oxazolidinone auxiliaries to enforce stereoselectivity. Key steps include:

- Acylation : Reacting the oxazolidinone core with 7-bromoheptanoyl chloride under Schlenk conditions (inert atmosphere) to prevent racemization .

- Chiral Induction : Using (S)-4-benzyl oxazolidinone as a chiral template, which directs stereochemistry during alkylation or acylation reactions .

- Bromination : Introducing the bromo group via nucleophilic substitution or halogenation under controlled temperatures (−78°C to 0°C) to avoid side reactions .

Q. What analytical techniques are essential for confirming the structural integrity and enantiomeric purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : and NMR (e.g., δ 1.75–1.82 ppm for aliphatic protons, δ 170.4 ppm for carbonyl groups) to confirm regiochemistry and substitution patterns .

- Specific Rotation : Measure optical rotation (e.g., in CHCl₃) to verify enantiomeric excess .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., m/z 402.0705 for [M+H]) and isotopic patterns .

Q. How can reaction conditions be optimized to prevent racemization during synthesis?

- Methodological Answer :

- Temperature Control : Maintain reactions at low temperatures (−78°C) during deprotonation steps to minimize kinetic resolution .

- Inert Atmosphere : Use nitrogen or argon to avoid moisture-induced side reactions .

- Short Reaction Times : Limit exposure to basic conditions (e.g., during enolate formation) to prevent epimerization .

Advanced Research Questions

Q. How can discrepancies in stereochemical assignments between computational predictions and experimental data be resolved?

- Methodological Answer :

- X-ray Crystallography : Resolve absolute configuration using SHELX programs (e.g., SHELXL for refinement) . Compare experimental bond lengths/angles (e.g., C=O at 1.21 Å) with Density Functional Theory (DFT)-optimized structures .

- Dynamic NMR : Analyze coalescence temperatures for flexible moieties (e.g., the bromoheptanoyl chain) to assess conformational dynamics .

Q. What computational approaches are validated for predicting the conformational behavior of this compound in solution?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate solvent effects (e.g., chloroform) using AMBER or GROMACS to model torsional flexibility in the 7-bromoheptanoyl chain .

- Quantum Mechanical Calculations : Employ Gaussian09 at the B3LYP/6-31G(d) level to predict NMR chemical shifts (error margin < 2 ppm) .

Q. How can dynamic kinetic resolution (DKR) be applied to optimize stereoselective synthesis?

- Methodological Answer :

- Organocatalysis : Use proline-derived catalysts to enable enantioselective acylation, leveraging hydrogen-bonding interactions with the oxazolidinone core .

- Fluorous Chiral Auxiliaries : Incorporate fluorinated groups (e.g., tridecafluorooctyl) to enhance solubility and facilitate phase separation during asymmetric alkylation .

Q. What strategies address challenges in crystallizing (S)-4-Benzyl-3-(7-bromoheptanoyl)oxazolidin-2-one for structural studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.